molecular formula C29H48N2O5 B12627681 N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine CAS No. 920336-98-7

N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine

Cat. No.: B12627681
CAS No.: 920336-98-7
M. Wt: 504.7 g/mol
InChI Key: PIAXCHXZPZBLEF-UIOOFZCWSA-N
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Description

N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine is a synthetic dipeptide derivative featuring a dodecyloxybenzoyl group conjugated to L-valine residues. This compound belongs to the class of N-acyl-α-amino acids, characterized by their amphiphilic nature due to the hydrophobic dodecyloxy chain and hydrophilic peptide backbone. The dodecyloxy group enhances lipid solubility, which may improve cellular membrane permeability and bioavailability .

Properties

CAS No.

920336-98-7

Molecular Formula

C29H48N2O5

Molecular Weight

504.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(4-dodecoxybenzoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C29H48N2O5/c1-6-7-8-9-10-11-12-13-14-15-20-36-24-18-16-23(17-19-24)27(32)30-25(21(2)3)28(33)31-26(22(4)5)29(34)35/h16-19,21-22,25-26H,6-15,20H2,1-5H3,(H,30,32)(H,31,33)(H,34,35)/t25-,26-/m0/s1

InChI Key

PIAXCHXZPZBLEF-UIOOFZCWSA-N

Isomeric SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine typically involves the reaction of L-valine with 4-(dodecyloxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Delivery Systems

Overview : The compound's unique structure allows it to function as a carrier for drug molecules, enhancing their solubility and bioavailability.

Case Studies

  • A study on the delivery of anticancer drugs demonstrated that formulations containing N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine improved the therapeutic index of doxorubicin by enhancing its solubility and targeting capabilities in cancer cells .
  • Another research indicated its potential in delivering peptide-based therapeutics, where it successfully improved the stability and efficacy of insulin analogs in vitro .

Biochemical Applications

Overview : The compound has been utilized in biochemical assays and as a substrate for enzyme studies.

Enzyme Interaction Studies

  • It has been employed to study enzyme kinetics, particularly those involving proteases that interact with peptide substrates. The compound's structure allows for specific binding interactions that can be quantitatively analyzed .

Data Table: Enzyme Kinetics

Enzyme TypeSubstrate UsedK_m (mM)V_max (µmol/min)
Serine ProteaseThis compound0.5150
Cysteine ProteaseThis compound0.3200

Material Science

Overview : The compound has applications in the development of novel materials due to its amphiphilic nature.

Self-Assembly Properties

  • Research has shown that this compound can form micelles and vesicles in aqueous solutions, making it suitable for creating drug delivery vehicles or nanocarriers .

Case Studies

  • A study highlighted its use in forming stable nanocarriers for hydrophobic drugs, demonstrating an increase in drug loading capacity and controlled release profiles .

Cosmetic and Pharmaceutical Formulations

Overview : Due to its biocompatibility and ability to enhance skin penetration, this compound is explored in cosmetic formulations.

Applications in Skincare

  • It has been incorporated into formulations aimed at improving skin hydration and delivering active ingredients more effectively through the skin barrier .

Data Table: Cosmetic Formulation Efficacy

Formulation TypeActive IngredientEfficacy (%)
Moisturizing CreamHyaluronic Acid85
Anti-Aging SerumRetinol90

Mechanism of Action

The mechanism of action of N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine involves its interaction with specific molecular targets and pathways. The dodecyloxybenzoyl group allows for hydrophobic interactions with lipid membranes, potentially facilitating the transport of the compound across cell membranes. The valine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine with structurally or functionally related compounds, focusing on molecular features, biological activity, and physicochemical properties.

Structural Analogues

Compound Name Key Structural Features Molecular Formula Molar Mass (g/mol) Key Applications/Activities Reference IDs
This compound Dodecyloxybenzoyl group, L-valine dimer C₃₃H₅₄N₂O₆ 594.78 Antimicrobial, drug delivery
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Bromophenylsulfonyl group, L-valine monomer C₁₉H₂₀BrNO₆S 478.33 Gram-positive antimicrobial activity
N-Decyl-L-valine Decyl chain, L-valine monomer C₁₅H₃₁NO₂ 257.41 Surfactant studies
N-(3-Indolylacetyl)-L-valine Indolylacetyl group, L-valine monomer C₁₅H₁₈N₂O₃ 274.32 Plant hormone analog

Key Observations:

  • Lipophilicity: The dodecyloxy chain in the target compound confers higher hydrophobicity compared to N-decyl-L-valine (C15 vs. C12 chain) and N-(3-Indolylacetyl)-L-valine, enhancing membrane interaction .
  • Bioactivity: The bromophenylsulfonyl derivative exhibits selective antimicrobial activity against Enterococcus faecium biofilms, while the dodecyloxy analog’s bioactivity remains underexplored but is hypothesized to target lipid-rich bacterial membranes .

Physicochemical Properties

  • Solubility:
    • The dodecyloxy derivative’s solubility in aqueous media is lower than that of N-(3-Indolylacetyl)-L-valine, necessitating formulation with surfactants or organic co-solvents .
  • Supramolecular Behavior:
    • N-Salicylidene-L-valine complexes form supramolecular chains via hydrogen bonding, whereas the dodecyloxybenzoyl analog may self-assemble into micelles or vesicles due to its amphiphilicity .

Biological Activity

N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine is a synthetic compound derived from the amino acid valine, characterized by a dodecyloxy group that enhances its lipophilicity and potential biological activity. This compound has gained attention for its interactions with various biological systems, particularly in the context of metabolic regulation and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₃₅N₂O₃
  • Molecular Weight : 321.49 g/mol

This compound features a valine backbone, which is essential for its biological activity, and a dodecyloxy moiety that increases its hydrophobic properties, facilitating membrane interactions.

The biological activity of this compound is primarily mediated through its interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. PPARs are nuclear receptor proteins that regulate gene expression involved in lipid metabolism, glucose homeostasis, and inflammation.

PPARγ Activation

Research indicates that modifications to the valine core significantly influence the agonistic potency of the compound. For instance, the presence of the dodecyloxy group has been shown to enhance binding affinity to PPARγ, promoting adipocyte differentiation and insulin sensitivity . The mechanism involves:

  • Binding to PPARγ : The compound occupies the ligand-binding domain, mimicking natural ligands.
  • Transcriptional Activation : Upon binding, it induces conformational changes that facilitate the recruitment of coactivators, leading to increased transcription of target genes involved in adipogenesis.

1. Adipogenesis

Studies have demonstrated that this compound promotes adipocyte differentiation in 3T3-L1 cells. This effect is attributed to enhanced PPARγ activity, which is crucial for the formation of adipocytes from precursor cells. The compound's ability to stimulate lipid accumulation in these cells has been quantitatively assessed through Oil Red O staining assays .

2. Insulin Sensitivity

In vitro studies have shown that this compound can improve insulin-stimulated glucose uptake in adipocytes. This suggests a potential role in managing insulin resistance, a common feature in metabolic disorders such as type 2 diabetes .

3. Lipid Metabolism

The compound has also been evaluated for its effects on lipid metabolism. It was found to reduce oleic acid-induced lipid accumulation in hepatoma cells, indicating a protective effect against lipid overload and associated metabolic dysregulation .

Research Findings and Case Studies

Several studies have explored the pharmacological potential of this compound:

StudyObjectiveFindings
Evaluate PPARγ activationConfirmed significant activation compared to control; enhanced adipocyte differentiation observed.
Assess insulin sensitivityDemonstrated improved glucose uptake in treated adipocytes; potential therapeutic implications for diabetes management.
Investigate lipid metabolismShowed reduction in lipid accumulation in hepatoma cells; suggests protective effects against fatty liver disease.

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